molecular formula C14H20N2O2 B1429784 (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate CAS No. 1311254-86-0

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Cat. No. B1429784
M. Wt: 248.32 g/mol
InChI Key: JOINYCKVHXRGDV-LBPRGKRZSA-N
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Description

Synthesis Analysis

A practical synthesis of a similar compound, “(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate”, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .

Scientific Research Applications

Synthesis of Key Intermediates

A study by Gomi, Kouketsu, Ohgiya, and Shibuya (2012) describes the synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate, which is a key intermediate in the production of Rho–kinase inhibitor K-115. This synthesis is crucial for large-scale production of such inhibitors, demonstrating the compound's role in medicinal chemistry (Gomi et al., 2012).

Receptor Ligand Synthesis

Fanter, Müller, Schepmann, Bracher, and Wünsch (2017) conducted a study on the chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands. They utilized enantiomerically pure amino acids to synthesize these compounds, indicating the potential of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate derivatives in neuroscience research (Fanter et al., 2017).

Catalysis in Organic Synthesis

Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes with 1,4-diazepane derivatives for olefin epoxidation. Their research demonstrates how derivatives of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate could be applied in catalysis, an important area in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Microwave-Assisted Synthesis

Wlodarczyk, Gilleron, Millet, Houssin, and Hénichart (2007) described an efficient access to 1,4-diazepane derivatives through microwave-assisted synthesis. This method demonstrates the potential for rapid and efficient synthesis of derivatives of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate (Wlodarczyk et al., 2007).

Metal Complex Studies

Research by Mayilmurugan, Sankaralingam, Suresh, and Palaniandavar (2010) on iron(III) complexes with 1,4-diazepane derivatives indicates that these compounds can serve as models for enzymes. This is relevant for understanding enzyme mechanisms and designing enzyme inhibitors (Mayilmurugan et al., 2010).

Novel Synthesis Pathways

Limbach, Korotkov, Es-Sayed, and de Meijere (2008) discovered methods for preparing spirocyclopropanated derivatives from compounds similar to (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate. These findings are significant for developing new synthetic pathways in organic chemistry (Limbach et al., 2008).

properties

IUPAC Name

benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINYCKVHXRGDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Gomi, A Kouketsu, T Ohgiya, K Shibuya - Synthesis, 2012 - thieme-connect.com
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram …
Number of citations: 11 www.thieme-connect.com

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